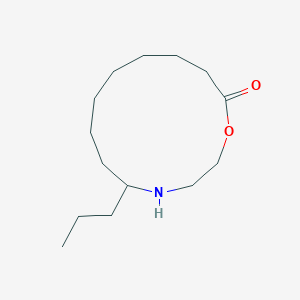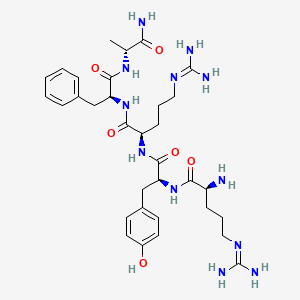![molecular formula C22H26BrN3O B12558968 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile CAS No. 189498-09-7](/img/structure/B12558968.png)
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile is an organic compound characterized by the presence of a diazenyl group, a benzonitrile moiety, and a bromononyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile typically involves a multi-step process:
Diazotization: The starting material, 4-aminobenzonitrile, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[(9-bromononyl)oxy]phenol under basic conditions to form the desired azo compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromononyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The azo group can be reduced to form corresponding amines, or oxidized under specific conditions.
Coupling Reactions: The compound can engage in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates.
Reduction Products: Corresponding amines.
Oxidation Products: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe or in the study of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer processes, while the bromononyl chain may facilitate binding to hydrophobic regions of proteins or membranes. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile: Similar in structure but with different substituents.
This compound: Another azo compound with variations in the alkyl chain length or functional groups.
Uniqueness
This compound is unique due to its specific combination of a diazenyl group, a benzonitrile moiety, and a bromononyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
189498-09-7 |
|---|---|
Molecular Formula |
C22H26BrN3O |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-[[4-(9-bromononoxy)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C22H26BrN3O/c23-16-6-4-2-1-3-5-7-17-27-22-14-12-21(13-15-22)26-25-20-10-8-19(18-24)9-11-20/h8-15H,1-7,16-17H2 |
InChI Key |
ARFTVALWAYQLDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)
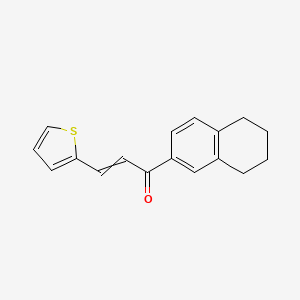
![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)

![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)
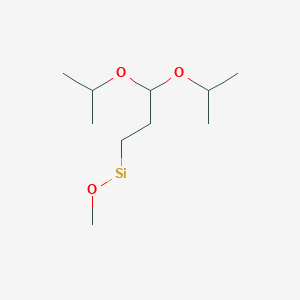
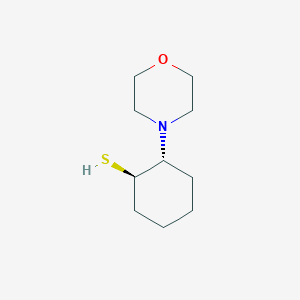
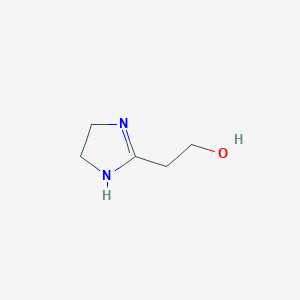
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
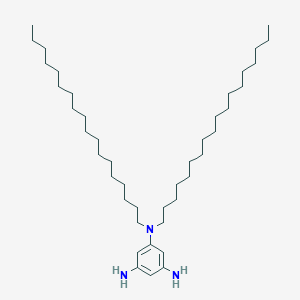
![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
